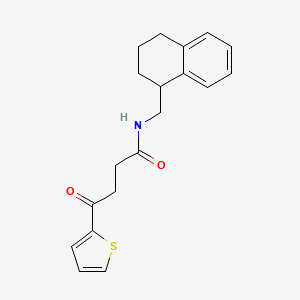![molecular formula C14H22N2O3S B7562738 [1-(Oxolane-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B7562738.png)
[1-(Oxolane-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Oxolane-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone, also known as OTM, is a chemical compound that has been studied for its potential applications in scientific research. OTM is a small molecule that has shown promise in various fields, including neuroscience and cancer research. In
Wirkmechanismus
The mechanism of action of [1-(Oxolane-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone is not fully understood, but it is believed to act by modulating the activity of certain ion channels and receptors in the brain. Specifically, [1-(Oxolane-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone has been shown to activate GABA-A receptors and inhibit NMDA receptors, which are important targets for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
[1-(Oxolane-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone has been shown to have a range of biochemical and physiological effects, including modulation of ion channel and receptor activity in the brain, inhibition of cancer cell growth, and potential anti-inflammatory effects. Additionally, [1-(Oxolane-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone has been shown to have low toxicity in vitro, making it a promising candidate for further research and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [1-(Oxolane-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone for lab experiments is its potential to modulate the activity of specific ion channels and receptors in the brain, making it a valuable tool for neuroscience research. Additionally, [1-(Oxolane-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone has been shown to have low toxicity in vitro, making it a relatively safe compound to work with. However, there are some limitations to using [1-(Oxolane-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone in lab experiments, including its moderate yield and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on [1-(Oxolane-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone. One area of focus could be to further explore its potential applications in neuroscience research, including its effects on specific ion channels and receptors in the brain. Additionally, further research could be done to explore its potential applications in cancer research, including its effects on different types of cancer cells. Finally, modifications to the synthesis method could be explored to improve the yield and purity of the compound, making it a more viable candidate for further research and development.
Synthesemethoden
The synthesis of [1-(Oxolane-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone involves several steps, including the reaction of pyrrolidine with oxalyl chloride to form an intermediate compound, which is then reacted with thiomorpholine to produce the final product. The overall yield of this synthesis method is moderate, but modifications to the reaction conditions have been explored to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
[1-(Oxolane-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone has been studied for its potential applications in various scientific research fields. Some of the most promising applications of [1-(Oxolane-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone include its use in neuroscience research, where it has been shown to modulate the activity of certain ion channels and receptors in the brain. [1-(Oxolane-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone has also been studied for its potential applications in cancer research, where it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
[1-(oxolane-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c17-13(15-6-9-20-10-7-15)11-3-1-5-16(11)14(18)12-4-2-8-19-12/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOFEGDWSUTSOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCO2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Oxolane-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Fluorophenyl)-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]pyrrolidin-2-one](/img/structure/B7562665.png)
![1-[(3-Fluorophenyl)methyl]-3-phenylpyrazole](/img/structure/B7562671.png)

![1-[(4-Fluorophenyl)methyl]-3-phenylpyrazole](/img/structure/B7562678.png)
![N-[(2,6-dichlorophenyl)methyl]piperidin-3-amine](/img/structure/B7562688.png)
![N-[(2-chlorophenyl)methyl]piperidin-3-amine](/img/structure/B7562691.png)
![N-[(3-chlorophenyl)methyl]piperidin-3-amine](/img/structure/B7562698.png)
![(2,5-Dimethylfuran-3-yl)-[3-(methoxymethyl)piperidin-1-yl]methanone](/img/structure/B7562712.png)
![3-Butyl-8-[(4,5-dichloro-6-oxopyridazin-1-yl)methyl]-7-ethylpurine-2,6-dione](/img/structure/B7562718.png)
![N-[3-(cyclopropylmethoxy)propyl]-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7562724.png)


![N-methyl-4-[[methyl-[(2-phenylphenyl)methyl]amino]methyl]benzamide](/img/structure/B7562762.png)